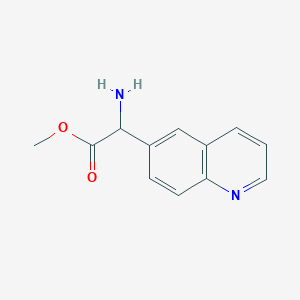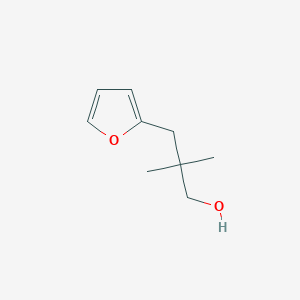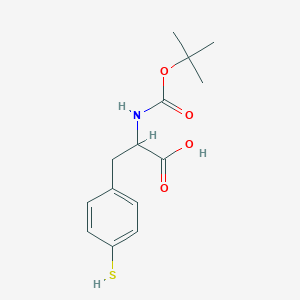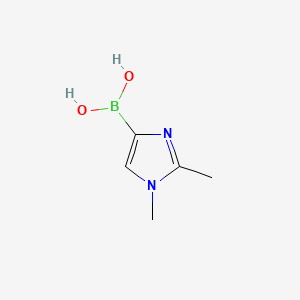
(1,2-dimethyl-1H-imidazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)boronic acid typically involves the reaction of 1,2-dimethylimidazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1,2-dimethylimidazole using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dimethyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(1,2-Dimethyl-1H-imidazol-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a protease inhibitor and in the development of enzyme inhibitors.
Medicine: Explored for its role in drug discovery, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of (1,2-dimethyl-1H-imidazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another boronic acid derivative with similar structural features.
1,2-Dimethylimidazole: The parent compound without the boronic acid group.
Imidazole-4-boronic acid: A related compound with a boronic acid group at the 4-position but without methyl substitutions.
Uniqueness: (1,2-Dimethyl-1H-imidazol-4-yl)boronic acid is unique due to the presence of both methyl groups and the boronic acid functionality. This combination enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C5H9BN2O2 |
|---|---|
Peso molecular |
139.95 g/mol |
Nombre IUPAC |
(1,2-dimethylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-7-5(6(9)10)3-8(4)2/h3,9-10H,1-2H3 |
Clave InChI |
ZHBSWWPJYXYZQV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C(=N1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


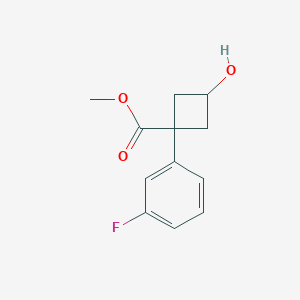

![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)

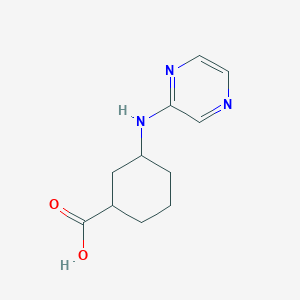
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)


![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
